![molecular formula C18H18N2O2 B2895336 4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941933-83-1](/img/structure/B2895336.png)
4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
“4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is an organic compound that belongs to the class of compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The compound also contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The molecular structure of “4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” likely includes a benzene ring linked to a pyrrolidine ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms . The structure also likely includes a carboxamide group and a methyl group .Scientific Research Applications
Neuroprotective Effects
Some benzamide derivatives have been discovered as C-Abl inhibitors with potential neuroprotective effects, which could be an area of application for our compound as well .
Antioxidant Activities
Benzamides synthesized from certain acids have shown antioxidant properties. This suggests a possible application in combating oxidative stress-related conditions .
Antibacterial Activities
The antibacterial activities of benzamide derivatives have been documented, which implies that our compound might also serve as a candidate for antibacterial agent development .
Synthesis Methods
Research into novel synthesis methods for benzamide derivatives can lead to more efficient production processes for pharmaceuticals and other chemical products .
Mechanism of Action
Target of Action
The primary target of 4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is currently unknown. It shares structural similarities with piracetam , which is known to interact with the neurotransmitter GABA .
Mode of Action
Based on its structural similarity to piracetam, it may interact with gaba receptors, enhancing their activity and leading to increased neuronal excitability .
Biochemical Pathways
If it acts similarly to piracetam, it may influence the gabaergic system, which plays a crucial role in neuronal excitability and synaptic transmission .
Pharmacokinetics
Piracetam, a structurally similar compound, is known to have a swift onset of action and an elimination half-life of 4-5 hours . It is also known to have nearly 100% bioavailability .
Result of Action
If it acts similarly to piracetam, it may enhance neuronal excitability and synaptic transmission, potentially improving cognitive function .
properties
IUPAC Name |
4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-7-9-14(10-8-13)18(22)19-15-4-2-5-16(12-15)20-11-3-6-17(20)21/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWYKQFLJLHSIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
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